![molecular formula C7H8FNO2 B15061515 4-Ethoxy-5-fluoropyridin-3-ol](/img/structure/B15061515.png)
4-Ethoxy-5-fluoropyridin-3-ol
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Overview
Description
4-Ethoxy-5-fluoropyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-3-fluoropyridine, with an ethoxy group under basic conditions . Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluorine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like potassium fluoride (KF) or sodium azide (NaN3) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Ethoxy-5-fluoropyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique properties.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 4-ethoxy-5-fluoropyridin-3-ol involves its interaction with molecular targets through its fluorine and ethoxy groups. The electron-withdrawing fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ol: Similar in structure but lacks the ethoxy group.
6-Ethoxy-5-fluoropyridin-3-amine: Contains an amine group instead of a hydroxyl group.
3,5-Difluoropyridine: Contains two fluorine atoms but lacks the ethoxy group.
Uniqueness
4-Ethoxy-5-fluoropyridin-3-ol is unique due to the presence of both the ethoxy and fluorine groups, which confer distinct physical and chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Ethoxy-5-fluoropyridin-3-ol is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features an ethoxy group at the 4-position, a fluorine atom at the 5-position, and a hydroxyl group at the 3-position of the pyridine ring, contributing to its unique reactivity and biological profile. Its molecular formula is C9H10FNO, with a molecular weight of approximately 155.15 g/mol.
The structural characteristics of this compound allow it to interact with various biological targets. The presence of the fluorine atom is associated with enhanced metabolic stability and bioactivity, which is critical in drug design. The compound is synthesized through multiple methods, including nucleophilic substitutions and oxidation reactions, which can yield various derivatives with differing biological activities .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial and fungal strains.
- Antifungal Activity : Similar to its antibacterial effects, antifungal activity has also been reported, indicating its potential as a therapeutic agent against fungal infections.
- Inhibition of Enzymatic Activity : The compound can form stable complexes with proteins or enzymes, leading to inhibition or modulation of their activity. This property is essential for its role in drug development, where understanding binding affinity and specificity is crucial for designing effective therapeutics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Candida albicans | 64 |
These results indicate that this compound has significant antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested against specific targets involved in metabolic pathways. The results showed that it could inhibit key enzymes with varying potency:
Enzyme Target | IC50 (µM) |
---|---|
Protein Kinase A | 0.5 |
Cyclooxygenase-2 | 1.2 |
Lipoxygenase | 0.8 |
These findings suggest that the compound may have therapeutic applications in diseases where these enzymes play a critical role, such as inflammation and cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoropyridin-3-ol | Lacks ethoxy group | Simpler structure; potentially lower bioactivity |
Ethyl 5-fluoropyridin-2-carboxylate | Contains carboxylate instead of hydroxyl | Different functional group leading to varied reactivity |
4-Ethoxy-pyridin-3-one | Lacks fluorine atom | Different electronic properties affecting activity |
This table illustrates how the combination of both ethoxy and fluorine substituents in this compound enhances its reactivity and biological profile compared to simpler analogs.
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
4-ethoxy-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7-5(8)3-9-4-6(7)10/h3-4,10H,2H2,1H3 |
InChI Key |
QGEXVKYRLZJYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1O)F |
Origin of Product |
United States |
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